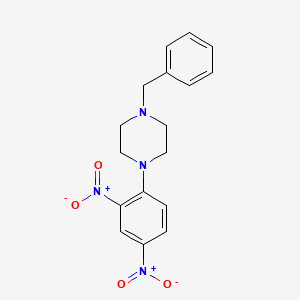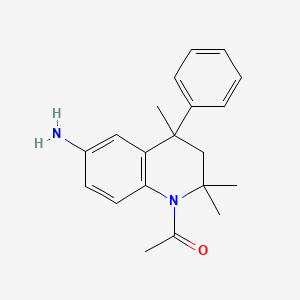![molecular formula C14H18N2O3 B4986040 N-(2,6-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4986040.png)
N-(2,6-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide, commonly known as DVE-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DVE-1 is a small molecule that has shown promising results in preclinical studies, particularly in cancer research.
作用機序
The mechanism of action of DVE-1 is not fully understood. However, studies have shown that DVE-1 induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. DVE-1 also inhibits the activity of NF-κB, a transcription factor that promotes cell survival and proliferation. Additionally, DVE-1 has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects
DVE-1 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, studies have shown that DVE-1 can cause cell cycle arrest and DNA damage in cancer cells. DVE-1 has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
実験室実験の利点と制限
One of the advantages of using DVE-1 in lab experiments is its potent anti-cancer activity, which makes it a valuable tool for cancer research. However, the synthesis of DVE-1 is a complex process that requires expertise in organic chemistry. Additionally, the mechanism of action of DVE-1 is not fully understood, which limits its potential applications in other research fields.
将来の方向性
There are several future directions for DVE-1 research. One potential direction is to explore the use of DVE-1 in combination with other anti-cancer agents to enhance its therapeutic efficacy. Another direction is to investigate the potential applications of DVE-1 in other research fields, such as neurodegenerative diseases and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of DVE-1 and to optimize its synthesis method for large-scale production.
Conclusion
DVE-1 is a promising small molecule that has shown potent anti-cancer activity in preclinical studies. Its mechanism of action is not fully understood, but it has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the activity of NF-κB and HDACs. DVE-1 has minimal toxicity in normal cells, making it a valuable tool for cancer research. However, its complex synthesis process and limited understanding of its mechanism of action limit its potential applications in other research fields. Future research should focus on optimizing its synthesis method, exploring its use in combination therapy, and investigating its potential applications in other research fields.
合成法
The synthesis of DVE-1 involves a multi-step process that begins with the reaction of 2,6-dimethylphenylamine with acetylacetone to form the intermediate, 2,6-dimethylphenyl-4-oxobutanoic acid. This intermediate is then reacted with ethylenediamine to yield the final product, DVE-1. The synthesis of DVE-1 is a complex process that requires expertise in organic chemistry.
科学的研究の応用
DVE-1 has been extensively studied for its potential applications in cancer research. Preclinical studies have shown that DVE-1 exhibits potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. DVE-1 has also been shown to sensitize cancer cells to chemotherapy, making it a promising candidate for combination therapy.
特性
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-(2-ethenoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-4-19-9-8-15-13(17)14(18)16-12-10(2)6-5-7-11(12)3/h4-7H,1,8-9H2,2-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMNUINWSRLZCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCOC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(4-methylbenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B4985965.png)
![2,2'-[1-(4-methoxyphenyl)-2,3-butanediyl]bis-1H-benzimidazole](/img/structure/B4985972.png)
![1-[4-(3,5-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4985977.png)
![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4985990.png)
![ethyl 1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4985991.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4985992.png)

![6,8-dichloro-3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B4986019.png)
![ethyl 3-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4986021.png)
![1-(3-chlorophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4986028.png)



